Obovatol

Übersicht

Beschreibung

Obovator ist eine phenolische Verbindung, die aus der Rinde und den Früchten von Magnolia obovata isoliert wurde. Es ist bekannt für seine signifikanten biologischen Aktivitäten, einschließlich antithrombotischer Effekte. Die Verbindung ist Teil einer Gruppe natürlich vorkommender Biphenylether-Lignane, die auf ihre potenziellen therapeutischen Anwendungen untersucht wurden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Obovator beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie der Rinde und den Früchten von Magnolia obovata. Das Extraktionsverfahren umfasst die Verwendung von Methanol zur Gewinnung von Rohextrakten, gefolgt von chromatographischen Verfahren zur Isolierung der reinen Verbindung .

Industrielle Produktionsverfahren

Die industrielle Produktion von Obovator ist aufgrund seiner natürlichen Häufigkeit weniger verbreitet. Der Extraktionsprozess kann mit großtechnischen chromatographischen Verfahren und Lösungsmittelextraktionsmethoden zur Deckung des industriellen Bedarfs erweitert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

Obovator durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Obovator kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Obovator in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Substitution: Substitutionsreaktionen, insbesondere die elektrophile aromatische Substitution, können verschiedene funktionelle Gruppen in das Obovator-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Halogene und Nitriermittel unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Obovator sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Obovator wird als Modellverbindung in Studien über phenolische Lignane und ihre chemischen Eigenschaften verwendet.

Medizin: Aufgrund seiner biologischen Aktivitäten wird Obovator auf seine potenziellen therapeutischen Anwendungen untersucht, darunter entzündungshemmende und Antikrebs-Eigenschaften.

Industrie: Obovator und seine Derivate werden bei der Entwicklung von Naturstoff-basierten Arzneimitteln und Nahrungsergänzungsmitteln verwendet.

Wirkmechanismus

Der Wirkmechanismus von Obovator beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Thrombozytenaggregation hemmt, indem es in die Signalwege eingreift, die an der Thrombozytenaktivierung beteiligt sind . Die Verbindung zeigt auch antioxidative Eigenschaften, die zu ihren biologischen Wirkungen beitragen.

Wissenschaftliche Forschungsanwendungen

Chemistry: Obovator is used as a model compound in studies of phenolic lignans and their chemical properties.

Medicine: Due to its biological activities, obovator is being investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: Obovator and its derivatives are used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of obovator involves its interaction with various molecular targets and pathways. It has been shown to inhibit platelet aggregation by interfering with the signaling pathways involved in platelet activation . The compound also exhibits antioxidant properties, which contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Obovator ist einzigartig unter den phenolischen Lignanen aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten. Ähnliche Verbindungen sind:

Magnolol: Ein weiteres Biphenylether-Lignan aus Magnolia obovata mit entzündungshemmenden und Antikrebs-Eigenschaften.

Honokiol: Eine strukturell ähnliche Verbindung wie Obovator, die für ihre entzündungshemmenden und neuroprotektiven Wirkungen bekannt ist.

Syringin: Eine phenolische Verbindung mit milden inhibitorischen Wirkungen auf die Thrombozytenaggregation.

Biologische Aktivität

Obovatol, a compound derived from the bark of Magnolia obovata , has garnered attention in recent years for its diverse biological activities. This article explores the various effects of this compound, including its anti-cancer properties, antibacterial activity, and potential therapeutic applications in vascular health.

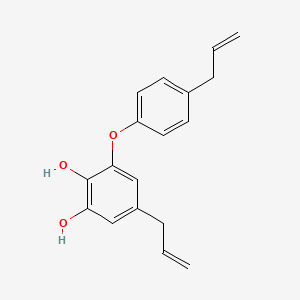

Chemical Structure and Source

This compound is a biphenyl compound primarily isolated from the bark cortex of Magnolia officinalis and Magnolia obovata . Its structure is characterized by a unique arrangement of phenolic groups that contribute to its biological efficacy.

Anticancer Activity

Mechanisms of Action

This compound has been shown to inhibit cell proliferation in various cancer cell lines, particularly in acute myeloid leukemia (AML). Research indicates that this compound induces apoptosis through the activation of the mitogen-activated protein kinase (MAPK) pathway and the intrinsic apoptotic pathway. Specifically, it increases pro-apoptotic protein levels (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases-3 and -9 .

Case Study: Acute Myeloid Leukemia

In a study involving the human AML cell line MM6, treatment with this compound resulted in significant apoptosis and reduced cell viability. The findings suggest that this compound could serve as a potential therapeutic agent for AML by modulating key signaling pathways involved in cell survival and death .

Antibacterial Activity

Inhibition of Salmonella

This compound exhibits potent inhibitory effects against the type III secretion system (TTSS) of Salmonella typhimurium , with an IC50 value of 19.8 μM. This inhibition is associated with reduced hemolytic activity and decreased bacterial motility .

Table 1: Summary of Antibacterial Effects

| Parameter | Value |

|---|---|

| IC50 against TTSS-mediated hemolysis | 19.8 μM |

| Effect on bacterial motility | Significant reduction at 25 μM and 50 μM |

| mRNA expression downregulation | sipA, sipB, sopA, sopB, sopE2 |

These results highlight this compound's potential as an antibacterial agent, particularly in targeting pathogenic mechanisms rather than merely inhibiting bacterial growth.

Vascular Health

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has demonstrated significant effects on vascular smooth muscle cells (VSMCs). In vitro studies show that it inhibits PDGF-BB-induced VSMC proliferation by blocking cell cycle progression and upregulating p21Cip1 expression. In vivo studies further support these findings, indicating that this compound treatment leads to reduced neointimal formation following vascular injury .

Table 2: Effects on Vascular Smooth Muscle Cells

| Treatment Concentration | Proliferation Inhibition | Neointimal Formation Reduction |

|---|---|---|

| 1 µM | Significant | Yes |

| 5 µM | Significant | Yes |

These results suggest that this compound may have therapeutic applications in preventing restenosis and atherosclerosis.

Additional Biological Activities

This compound also exhibits various other pharmacological properties, including:

Eigenschaften

IUPAC Name |

5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPFZQBCIAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003992 | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-78-2 | |

| Record name | Obovatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obovatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obovatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Obovatol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.